molecular formula C11H15NO3 B2684201 Methyl 2-amino-3-hydroxy-4-phenylbutanoate CAS No. 81135-78-6

Methyl 2-amino-3-hydroxy-4-phenylbutanoate

Cat. No.: B2684201
CAS No.: 81135-78-6
M. Wt: 209.245
InChI Key: KJSYUJVTUSOLLT-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-4-phenylbutanoate is a chemical compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanoate ester

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-3-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, metabolic regulation, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-hydroxy-4-phenylbutanoate
  • Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Methyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate

Uniqueness

Methyl 2-amino-3-hydroxy-4-phenylbutanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical reactions and biological systems .

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(12)9(13)7-8-5-3-2-4-6-8/h2-6,9-10,13H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSYUJVTUSOLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(CC1=CC=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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